Racemic Penbutolol-d9 is a deuterated form of Penbutolol, which is a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension. The compound's structure allows it to bind to both beta-1 and beta-2 adrenergic receptors, functioning as a partial agonist. This unique property enables it to lower heart rate and blood pressure while preventing excessive bradycardia. Penbutolol was first approved by the FDA in 1987 but was withdrawn from the U.S. market in January 2015, although it remains available in other countries .
The synthesis of Racemic Penbutolol-d9 can be achieved through various methods, including chemo-enzymatic processes and traditional organic synthesis techniques. One notable method involves the kinetic resolution of chlorohydrin derivatives using lipases, which allows for the selective formation of the desired enantiomer with high optical purity .
The molecular structure of Racemic Penbutolol-d9 features a cyclopentyl group attached to a phenolic ring, with an amine group that contributes to its pharmacological activity. The deuteration at specific positions enhances its stability and alters its pharmacokinetic properties.
The compound's structural data can be represented using various chemical notation systems:
The compound's three-dimensional conformation can be visualized through computational chemistry software or databases like PubChem .
Racemic Penbutolol-d9 participates in various chemical reactions typical for beta blockers, including hydrolysis and conjugation reactions. These reactions can lead to the formation of metabolites that may exhibit different pharmacological properties.
In vitro studies have shown that Penbutolol can undergo glucuronidation, resulting in conjugated metabolites such as Penbutolol 2-glucuronide. These metabolites are important for understanding the drug's pharmacokinetics and potential interactions within biological systems .
Racemic Penbutolol-d9 acts primarily by blocking beta-adrenergic receptors in the heart and kidneys. This blockade reduces heart rate and cardiac output, leading to lower blood pressure. The compound's partial agonist activity allows it to modulate receptor responses without causing excessive stimulation.
Penbutolol's mechanism involves inhibition of adenylyl cyclase activity through G protein-coupled receptor pathways, leading to decreased levels of cyclic adenosine monophosphate (cAMP). This results in reduced calcium influx into cardiac myocytes, ultimately lowering heart contractility and rate .
Racemic Penbutolol-d9 is typically a white crystalline solid with good solubility in organic solvents. Its melting point and boiling point are characteristic of similar beta-blocking agents.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is essential for analytical chemists to consider these properties when developing methods for detection and quantification.
Relevant data includes:
Racemic Penbutolol-d9 is primarily used in pharmacological research to study beta-blocker mechanisms and their effects on cardiovascular health. Its deuterated form allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, aiding in drug metabolism studies.
Additionally, it serves as a reference compound in studies investigating drug interactions and receptor binding affinities across different biological systems .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7